
4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a methyl group, an oxo group, and a carboxamide group. It is typically found as a white to light yellow crystalline solid and is known for its stability at room temperature .
Métodos De Preparación
The synthesis of 4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of appropriate pyrazine derivatives with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing reaction time and waste generation .
Análisis De Reacciones Químicas
4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazine derivatives and carboxylic acids .
Aplicaciones Científicas De Investigación
4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it has been shown to inhibit the activity of certain viral polymerases, thereby preventing viral replication . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide can be compared with other similar compounds, such as:
3-Oxo-3,4-dihydropyrazine-2-carboxylic acid: This compound lacks the methyl group present in this compound, resulting in different chemical and biological properties.
5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide: This compound has a similar structure but with the methyl group positioned differently, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C6H7N3O2 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
4-methyl-3-oxopyrazine-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-9-3-2-8-4(5(7)10)6(9)11/h2-3H,1H3,(H2,7,10) |
Clave InChI |
WHGCZFWSXVYSQB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C(C1=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


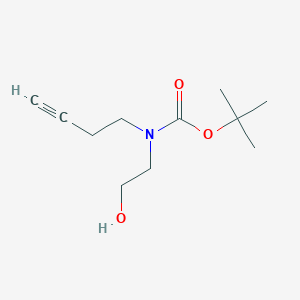
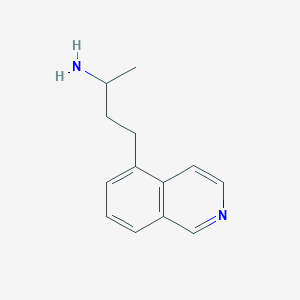
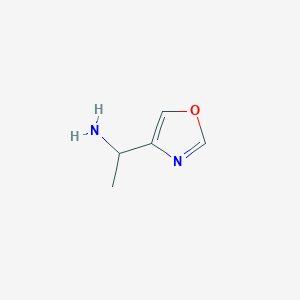

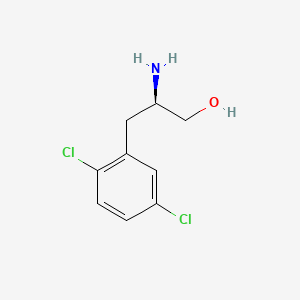

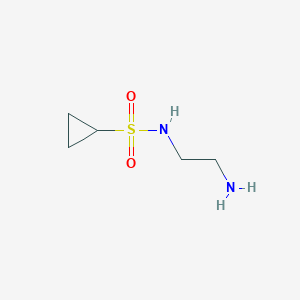

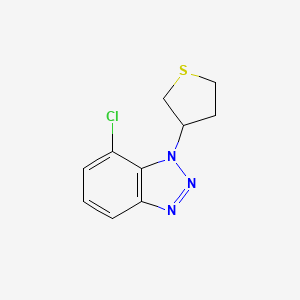
![4-[(Methylamino)methyl]piperidin-4-ol](/img/structure/B13562357.png)
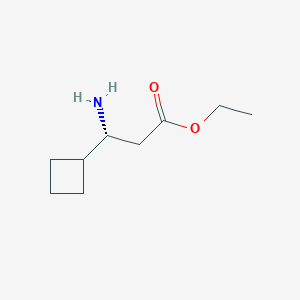

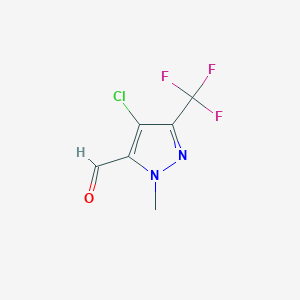
![3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B13562374.png)
